Chemical structure and properties of 4-(2,4-Dibromophenyl)morpholine
Chemical structure and properties of 4-(2,4-Dibromophenyl)morpholine
The following technical guide is structured as an advanced whitepaper for drug discovery scientists. It synthesizes chemical logic, synthetic protocols, and medicinal chemistry applications for 4-(2,4-Dibromophenyl)morpholine , a specialized halogenated scaffold.
Structural Analysis, Synthetic Protocols, and Medicinal Utility
Executive Summary
4-(2,4-Dibromophenyl)morpholine (MW: 320.99 g/mol ) is a bifunctionalized aryl-morpholine scaffold. Unlike its mono-brominated commodity analogs, this molecule presents a unique electrophilic profile due to the 2,4-dibromo substitution pattern. It serves as a critical "linchpin" intermediate in medicinal chemistry, enabling regioselective cross-coupling strategies . The steric differentiation between the C2 and C4 bromine atoms allows researchers to sequentially functionalize the aromatic ring, making it an ideal precursor for complex kinase inhibitors, antibacterial agents, and CNS-active ligands.
Part 1: Chemical Identity & Structural Properties[1][2][3]
This molecule combines the solubility-enhancing properties of a saturated heterocycle (morpholine) with a highly functionalizable di-halogenated arene.
1.1 Nomenclature and Identification
-
IUPAC Name: 4-(2,4-Dibromophenyl)morpholine
-
Molecular Formula:
-
SMILES: C1COCCN1c2c(cc(cc2Br)Br)
-
Core Scaffold: N-Aryl Morpholine[1]
1.2 Physicochemical Profile
The introduction of a second bromine atom significantly alters the lipophilicity and electronic character compared to the 4-bromophenyl analog.
| Property | Value (Calc.) | Technical Insight |
| Molecular Weight | 320.99 Da | Optimal for fragment-based drug discovery (FBDD). |
| LogP (Est.) | 3.1 – 3.4 | Higher lipophilicity than 4-bromo analog (~2.3); requires polar solvents (DMF, DMSO) for reactions. |
| H-Bond Acceptors | 2 (N, O) | The morpholine oxygen is a weak acceptor; Nitrogen is conjugated (aniline-like). |
| H-Bond Donors | 0 | Good membrane permeability; "molecular glue" potential. |
| Topological PSA | ~12.5 Ų | Low polar surface area suggests excellent BBB (Blood-Brain Barrier) penetration potential. |
| Electronic Effect | Deactivated | The 2,4-dibromo motif withdraws electron density, stabilizing the N-aryl bond against oxidation. |
Part 2: Synthetic Methodology
Expert Insight: Direct bromination of 4-phenylmorpholine often yields mixtures of mono- and di-bromo products with poor regiocontrol. The most robust, self-validating protocol relies on Nucleophilic Aromatic Substitution (S_NAr) using an activated fluorobenzene precursor. This method guarantees the 2,4-substitution pattern.
2.1 Primary Synthesis Protocol: S_NAr Displacement
Reaction: 2,4-Dibromo-1-fluorobenzene + Morpholine
Reagents:
-
Substrate: 2,4-Dibromo-1-fluorobenzene (CAS: 1435-53-6) [Activated Electrophile][2]
-
Nucleophile: Morpholine (1.2 equivalents)
-
Base: Potassium Carbonate (
, 2.0 equivalents) or DIPEA -
Solvent: DMF or DMSO (Polar aprotic is essential to stabilize the Meisenheimer complex)
-
Temperature: 80°C – 100°C
Step-by-Step Protocol:
-
Charge: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromo-1-fluorobenzene (10 mmol, 2.54 g) in anhydrous DMF (20 mL).
-
Add Base: Add anhydrous
(20 mmol, 2.76 g). The suspension ensures HCl scavenging. -
Nucleophile Addition: Add morpholine (12 mmol, 1.05 mL) dropwise.
-
Reaction: Heat to 90°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The fluorine atom is the exclusive leaving group due to the high C-F bond polarization and the activating effect of the ortho-bromine.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a solid.
-
Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
2.2 Visualization of Synthetic Logic
The following diagram illustrates the S_NAr pathway and the subsequent divergent coupling opportunities.
Figure 1: S_NAr Synthesis Pathway. The ortho-Br activates the fluorine for displacement, ensuring regiochemical fidelity.
Part 3: Spectroscopic Characterization (Expected Data)
To validate the structure, researchers should look for specific NMR signatures that confirm the 1,2,4-substitution pattern and the integrity of the morpholine ring.
-
H NMR (400 MHz, CDCl
):-
7.75 (d,
Hz, 1H): H-3 (Aromatic). The most deshielded proton, located between two bromine atoms. -
7.40 (dd,
Hz, 1H): H-5 (Aromatic). Shows ortho coupling to H-6 and meta coupling to H-3. -
6.95 (d,
Hz, 1H): H-6 (Aromatic). Ortho to the morpholine nitrogen; shielded relative to other aromatic protons due to resonance donation from N. -
3.85 (t,
Hz, 4H): Morpholine O-CH . -
3.05 (t,
Hz, 4H): Morpholine N-CH .
-
7.75 (d,
-
C NMR (100 MHz, CDCl
):-
Distinct signals for C-Br carbons (shifted upfield/downfield depending on resonance) and the C-N ipso carbon (deshielded, ~150 ppm).
-
Part 4: Applications in Drug Discovery
The 4-(2,4-Dibromophenyl)morpholine scaffold is not a final drug but a high-value building block . Its primary utility lies in Site-Selective Catalysis .
4.1 Regioselective Cross-Coupling (The "Switch" Strategy)
The two bromine atoms are chemically distinct.
-
C4-Br (Para): Sterically accessible. Electronically activated. Reacts first in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.
-
C2-Br (Ortho): Sterically hindered by the bulky morpholine ring. Reacts second , typically requiring higher temperatures or specialized ligands (e.g., SPhos, XPhos).
Workflow for Library Generation:
-
Step 1: Perform Suzuki coupling at C4 (Room Temp, Pd(dppf)Cl
) to attach a "Tail" group. -
Step 2: Perform Buchwald coupling at C2 (100°C, Pd
(dba) /XPhos) to close a ring or add a polar "Head" group.
4.2 Biological Relevance[3][1]
-
Kinase Inhibition: The morpholine oxygen often acts as a hinge binder (acceptor) in the ATP-binding pocket of kinases (e.g., PI3K, mTOR). The phenyl ring serves as a spacer.
-
Antibacterial Scaffolds: Analogous to Linezolid, where the morpholine-phenyl core is essential. The bromine atoms can be replaced by bioisosteres (CN, CF
) in late-stage functionalization.
Figure 2: Divergent synthesis strategy utilizing the steric difference between C2 and C4 bromines.
References
- S_NAr Methodology: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Regioselective Coupling: Site-selective Pd-catalyzed cross-coupling of dihaloarenes. (General Principle).
-
Morpholine in MedChem: Morpholine as a privileged scaffold in drug discovery. Journal of Medicinal Chemistry. (Search: Morpholine Kinase Inhibitors).
-
Precursor Data: Sigma-Aldrich. 2,4-Dibromo-1-fluorobenzene Product Sheet.
